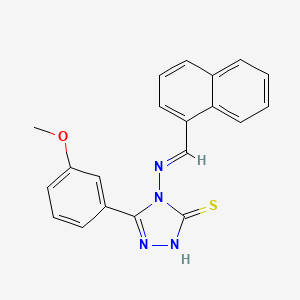
5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo metoxifenilo y un grupo naftalenoilmetilénamino.
Métodos De Preparación
La síntesis de 5-(3-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol típicamente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Introducción del grupo metoxifenilo: Este paso implica la sustitución de un átomo de hidrógeno en el anillo de triazol con un grupo metoxifenilo.
Unión del grupo naftalenoilmetilénamino: Esto generalmente se realiza mediante una reacción de condensación entre el derivado de triazol y una naftalenoilmetilénamina.
Las condiciones de reacción para estos pasos pueden variar, pero a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Análisis De Reacciones Químicas
5-(3-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos o sulfonas, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, donde grupos específicos en la molécula son reemplazados por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios nucleófilos o electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antifúngico, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos.
Medicina: La investigación ha indicado que los derivados de triazol, incluido este compuesto, pueden tener propiedades anticancerígenas y podrían utilizarse en el desarrollo de agentes quimioterapéuticos.
Industria: El compuesto se puede utilizar en la producción de materiales avanzados con propiedades específicas, como alta estabilidad térmica y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción de 5-(3-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como agente antimicrobiano, el compuesto puede inhibir la síntesis de proteínas esenciales o interrumpir la integridad de las membranas celulares microbianas. En el contexto de sus propiedades anticancerígenas, el compuesto puede inducir la apoptosis (muerte celular programada) en las células cancerosas al dirigirse a vías de señalización específicas involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares a 5-(3-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol incluyen otros derivados de triazol con diferentes sustituyentes. Algunos ejemplos son:
5-Fenil-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol: Este compuesto tiene un grupo fenilo en lugar de un grupo metoxifenilo.
5-(4-Metoxifenil)-4-((naftaleno-1-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol: Este compuesto tiene un grupo metoxi en la posición para del anillo fenilo.
5-(3-Metoxifenil)-4-((bencilideno)amino)-4H-1,2,4-triazol-3-tiol: Este compuesto tiene un grupo bencilideno en lugar de un grupo naftalenoilmetileno.
Propiedades
Número CAS |
478257-83-9 |
|---|---|
Fórmula molecular |
C20H16N4OS |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4OS/c1-25-17-10-5-8-15(12-17)19-22-23-20(26)24(19)21-13-16-9-4-7-14-6-2-3-11-18(14)16/h2-13H,1H3,(H,23,26)/b21-13+ |
Clave InChI |
WSBRESIYNWPVBX-FYJGNVAPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)




![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)



![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)


